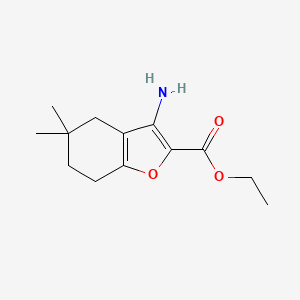

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate

Description

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a bicyclic organic compound featuring a benzofuran core fused with a partially saturated cyclohexane ring. The structure includes a 5,5-dimethyl substitution on the tetrahydro ring, an amino group at position 3, and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.3 g/mol.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

ethyl 3-amino-5,5-dimethyl-6,7-dihydro-4H-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C13H19NO3/c1-4-16-12(15)11-10(14)8-7-13(2,3)6-5-9(8)17-11/h4-7,14H2,1-3H3 |

InChI Key |

LTYDZQRQJAVALJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)CCC(C2)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification and amination reactions. Specific reagents and catalysts, such as methanesulfonic acid or p-toluenesulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (Target) with structurally related compounds from the evidence:

*Estimated based on structural analogs.

†Calculated using fragment-based methods.

Key Structural and Functional Comparisons:

Core Heterocycles :

- Benzofuran (Target): Oxygen in the furan ring enhances polarity compared to sulfur in benzothiophene derivatives .

- Indazole/Indole : Nitrogen-rich cores (e.g., indazole) improve hydrogen-bonding capacity and metabolic stability .

Dimethyl/Methyl Substituents: The 5,5-dimethyl group in the Target and increases steric hindrance, which may reduce enzymatic degradation. Halogenated Groups: The chloro-benzoyloxy group in introduces electron-withdrawing effects, altering reactivity and binding affinity.

Physicochemical Properties: Lipophilicity (XLogP3): The Target’s estimated XLogP3 (~2.5) is lower than benzothiophene analogs (e.g., 4.9 in ), suggesting better aqueous solubility.

Synthetic Routes :

- Cyclization (e.g., hydrazine-mediated for indazole derivatives ) and nucleophilic substitution (e.g., esterification in ) are common methods.

Biological Activity

Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

This compound has a complex structure characterized by a tetrahydrobenzofuran core with an ethyl ester and an amino group. Its molecular formula is with a molecular weight of approximately 219.28 g/mol. The compound typically appears as a yellow to light brown crystalline powder.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant activity . In assays measuring the ability to scavenge free radicals, this compound showed significant inhibition of oxidative stress markers in cell cultures. These findings suggest potential applications in preventing oxidative damage in various diseases.

3. Anticancer Potential

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Specific derivatives have shown activity against various cancer cell lines in vitro, suggesting that modifications to the compound's structure could enhance its efficacy against tumors .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Multicomponent Reactions : Utilizing malononitrile and appropriate aldehydes under acidic conditions has yielded this compound with varying yields.

- One-pot Synthesis : A more efficient method involves a one-pot reaction of starting materials under microwave irradiation to enhance yield and purity .

Case Studies

Several studies have investigated the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.